3-Iodo-4-methylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBMXYECHUYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490450 | |
| Record name | 3-Iodo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58586-55-3 | |
| Record name | 3-Iodo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodo 4 Methylbenzaldehyde
Direct Iodination Strategies
Direct iodination methods are often preferred for their atom economy and shorter reaction sequences. The primary challenge lies in controlling the regioselectivity of the iodination reaction, directing the iodine atom to the C-3 position of the 4-methylbenzaldehyde (B123495) framework. The directing effects of the methyl group (ortho, para-directing) and the aldehyde group (meta-directing) are synergistic in this case, both favoring substitution at the 3-position, which is ortho to the methyl group and meta to the aldehyde.
The direct iodination of 4-methylbenzaldehyde is a common and straightforward approach to synthesizing the target compound. This electrophilic aromatic substitution reaction typically employs molecular iodine in the presence of an oxidizing agent. The role of the oxidant is to generate a more potent electrophilic iodine species (e.g., I⁺), which is necessary to overcome the deactivating effect of the aldehyde group on the aromatic ring.
Commonly used iodinating systems for this transformation include iodine in combination with nitric acid or hydrogen peroxide. The reaction conditions must be carefully controlled to ensure selective mono-iodination at the desired position and to prevent over-iodination or oxidation of the sensitive aldehyde group. Another effective reagent for this type of halogenation is iodine monochloride (ICl) in a solvent like acetic acid, which can provide the desired product under controlled temperature conditions.
In recent years, significant research has focused on developing metal-free iodination methods to reduce costs and environmental impact. rsc.orgresearchgate.net These approaches avoid the use of transition-metal catalysts, relying instead on alternative activation strategies.
One prominent metal-free method utilizes hypervalent iodine reagents. beilstein-journals.org For instance, an efficient protocol for the monoiodination of various arylaldehydes has been developed using an I(III) species as the initiator, which is generated in situ. rsc.org This method is noted for its good compatibility with a range of functional groups and provides moderate to excellent yields without the need for toxic or volatile reagents. rsc.org
Another strategy involves using molecular iodine (I₂) in conjunction with a cost-effective and environmentally friendly oxidant. rsc.orgresearchgate.net Systems such as I₂/NaNO₂/air with silica-supported H₂SO₄ have been reported for the efficient iodination of aldehydes and other aromatics. mdpi.com In this system, air serves as the terminal oxidant, regenerating the active iodine species and achieving a high iodine atom economy. mdpi.com The use of molecular iodine is advantageous due to its low cost and accessibility, though its electrophilicity is often insufficient for direct reaction with deactivated rings without an accompanying oxidant. rsc.orgresearchgate.net
| Iodine Source | Oxidant/Catalyst System | Key Advantages | Reference |
|---|---|---|---|
| Iodine | I(III) initiator | High efficiency, good functional group tolerance, avoids toxic reagents. | rsc.org |
| Iodine | NaNO₂/Air/Silica-supported H₂SO₄ | Cost-effective, uses air as oxidant, high atom economy. | mdpi.com |
| Iodine | HIO₃ (Iodic Acid) | Solvent-free grinding method, mild conditions, simple work-up. | researchgate.net |
| Aryl Iodides | m-CPBA/TsOH/TMB | In situ generation of hypervalent iodine salts for C-O coupling. | beilstein-journals.org |
While the electronic properties of 4-methylbenzaldehyde favor iodination at the 3-position, transition-metal catalysis offers a powerful strategy for directing iodination specifically to the ortho position of a benzaldehyde (B42025), even when electronic factors are unfavorable. The aldehyde itself is a weak coordinating group, which makes direct C-H activation challenging. google.com To overcome this, a "transient directing group" (TDG) strategy is often employed. researchgate.net
In this approach, the benzaldehyde substrate reacts reversibly with an amine, such as an aniline (B41778) derivative, to form a transient imine. google.comresearchgate.net This imine acts as a more effective directing group, coordinating to a transition-metal catalyst (commonly palladium) and directing C-H activation and subsequent iodination to the adjacent ortho position. researchgate.netrsc.org After the iodination is complete, the imine hydrolyzes to regenerate the aldehyde functional group, leaving the iodine installed at the ortho position. researchgate.net
A typical catalytic system involves a palladium source like palladium acetate (B1210297) (Pd(OAc)₂), an aniline derivative as the TDG, an iodine source such as N-iodosuccinimide (NIS), and an organic acid in a suitable solvent. google.com This methodology has been successfully applied to a broad range of benzaldehyde derivatives to produce ortho-iodinated products in good yields. google.comrsc.org
| Component | Example Reagent | Function | Reference |
|---|---|---|---|
| Substrate | Benzaldehyde derivative | Starting material to be iodinated. | google.com |
| Catalyst | Palladium Acetate (Pd(OAc)₂) | Facilitates C-H activation. | google.com |
| Transient Directing Group | Aniline derivative | Forms a transient imine to direct the catalyst. | google.com |
| Iodine Source | N-Iodosuccinimide (NIS) | Provides the iodine atom. | google.com |
| Solvent | 1,2-Dichloroethane | Reaction medium. | google.com |
| Additive | Trifluoroacetic acid | Promotes the reaction. | google.com |
Metal-Free Iodination Approaches for Aromatic Aldehydes
Indirect Synthetic Routes
Indirect routes offer alternative pathways to 3-iodo-4-methylbenzaldehyde, often starting from precursors that already contain the required substitution pattern or can be easily functionalized. These methods typically involve more steps but can be advantageous if the starting materials are readily available or if direct iodination proves problematic.
Halogen-metal exchange is a fundamental organometallic reaction used to prepare organolithium or organomagnesium (Grignard) reagents from organic halides. wikipedia.orgthieme-connect.de This strategy can be adapted to synthesize this compound, typically starting from a di-halogenated toluene (B28343) derivative.
A plausible synthetic sequence would begin with a precursor like 1-bromo-3-iodo-4-methylbenzene. Reacting this compound with an alkyllithium reagent, such as n-butyllithium, at low temperatures would preferentially initiate a lithium-halogen exchange at the more reactive position (typically the bromine). wikipedia.orgthieme-connect.de This generates a lithiated intermediate, 3-iodo-4-methylphenyllithium. This highly nucleophilic species is then quenched with a suitable formylating agent, such as N,N-dimethylformamide (DMF), followed by an aqueous workup to yield the final product, this compound. thieme-connect.de The success of this route hinges on the selective exchange of one halogen over the other. thieme-connect.de
Another indirect approach involves the installation of the iodine atom onto a toluene or benzyl (B1604629) alcohol derivative, followed by oxidation to the aldehyde. For example, one could start with 4-methylbenzyl alcohol. Iodination of this precursor would yield 3-iodo-4-methylbenzyl alcohol. The final step is the oxidation of the primary alcohol to the aldehyde. chemicalbook.com A variety of mild oxidizing agents can be used for this transformation, such as a TEMPO/KBr/NaOCl system, to avoid over-oxidation to the carboxylic acid or side reactions involving the iodine substituent. chemicalbook.com
Alternatively, a synthesis can commence from a substituted toluene, such as 3-iodo-4-methyltoluene. This intermediate could potentially be synthesized from 4-nitrotoluene (B166481) via reduction to 4-methyl-3-nitroaniline, followed by diazotization and a Sandmeyer-type reaction with potassium iodide. A more direct route might start from 3-iodo-4-nitrotoluene. rsc.org The methyl group of 3-iodo-4-methyltoluene can then be converted to the aldehyde. This can be achieved through radical bromination of the benzylic position to form 3-iodo-4-methylbenzyl bromide, followed by nucleophilic substitution and oxidation, or through other methods that directly oxidize a methyl group to an aldehyde.
A related route involves the reductive amination of this compound with an amine like diethylamine (B46881) in the presence of a reducing agent. vulcanchem.com While this describes a reaction of the target compound, the reverse process, or related syntheses starting from 4-iodo-3-methylbenzyl alcohol, highlight the utility of benzyl alcohol derivatives as immediate precursors. vulcanchem.com
Multi-step Convergent Syntheses from Pre-functionalized Aromatic Systems
The synthesis of this compound is typically achieved through multi-step linear sequences starting from readily available, pre-functionalized aromatic compounds. The term "convergent" in this context refers to the strategic introduction of functionalities onto a core aromatic structure. Key precursors include p-tolualdehyde, 3-iodo-4-methylbenzoic acid, and 3-iodo-4-methylbenzyl alcohol.
Synthesis from p-Tolualdehyde (4-methylbenzaldehyde)
A direct and atom-economical approach is the electrophilic iodination of p-tolualdehyde. In this molecule, the activating methyl group is an ortho, para-director, while the deactivating aldehyde group is a meta-director. Both groups direct the incoming electrophile (iodine) to the 3-position, facilitating a regioselective synthesis.
A reported method involves the reaction of p-tolualdehyde with an iodinating agent, achieving a moderate yield. chemsrc.com Various iodinating systems can be employed for such transformations. A combination of iodine and an oxidizing agent like iodic acid or N-Iodosuccinimide (NIS) in the presence of an acid catalyst is a common strategy for the iodination of aromatic compounds. tsijournals.comresearchgate.net
Synthesis from 3-Iodo-4-methylbenzoic Acid
Another well-established route begins with 3-iodo-4-methylbenzoic acid, which can be synthesized from p-toluic acid. This multi-step process involves the reduction of the carboxylic acid group to an aldehyde. Direct reduction is challenging as it can easily proceed to the primary alcohol. Therefore, a two-step sequence is typically employed:
Activation of the Carboxylic Acid: The benzoic acid is first converted to a more reactive derivative, such as an acyl chloride or a methyl ester. The formation of methyl 3-iodo-4-methylbenzoate from 3-iodo-4-methylbenzoic acid has been documented, for instance, by reacting it with methanol (B129727) in the presence of an acid catalyst like hydrochloric acid. google.com Alternatively, conversion to the acyl chloride (3-iodo-4-methylbenzoyl chloride) can be achieved using reagents like oxalyl chloride or thionyl chloride. chemsrc.com
Partial Reduction: The activated intermediate is then partially reduced to the aldehyde. The ester can be reduced using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction. The acyl chloride can be converted to the aldehyde via the Rosenmund reduction, which utilizes a poisoned palladium catalyst (e.g., Pd on BaSO₄) and hydrogen gas.
Synthesis from 3-Iodo-4-methylbenzyl Alcohol
This pathway involves the selective oxidation of the primary alcohol, 3-iodo-4-methylbenzyl alcohol, to the desired aldehyde. The starting alcohol can itself be prepared by the reduction of 3-iodo-4-methylbenzoic acid or its ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
The oxidation step requires mild oxidizing agents to avoid over-oxidation to the carboxylic acid. Common reagents for this transformation include:
Pyridinium chlorochromate (PCC)
Dess-Martin periodinane (DMP)
Swern oxidation (using oxalyl chloride, DMSO, and a hindered base)
Hypervalent iodine compounds, such as 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX), have been shown to be effective for oxidizing similar benzyl alcohols.
Table 1: Summary of Synthetic Pathways to this compound
| Starting Material | Key Transformation(s) | Typical Reagents | Reference |
|---|---|---|---|
| p-Tolualdehyde | Direct Electrophilic Iodination | Iodine / Oxidizing Agent (e.g., HIO₃, NIS) | chemsrc.com |
| 3-Iodo-4-methylbenzoic Acid | 1. Esterification 2. Partial Reduction | 1. MeOH, HCl 2. DIBAL-H | google.com |
| 3-Iodo-4-methylbenzoic Acid | 1. Acyl Chloride Formation 2. Rosenmund Reduction | 1. SOCl₂ or (COCl)₂ 2. H₂, Pd/BaSO₄ | chemsrc.com |
| 3-Iodo-4-methylbenzyl Alcohol | Selective Oxidation | PCC, DMP, or Swern Oxidation reagents |
Process Optimization and Scalability Considerations for this compound Synthesis
Optimizing the synthesis of this compound for large-scale production requires careful consideration of reaction conditions, reagent selection, and process design to maximize yield, purity, and safety while minimizing cost and environmental impact.
Process Optimization
The efficiency of the synthesis can be significantly enhanced by fine-tuning various reaction parameters.
Iodination Reaction: For the direct iodination of p-tolualdehyde, the choice of iodinating system is critical. While molecular iodine itself is a weak electrophile, its activity is increased by an oxidant that converts the iodide byproduct back to an active iodinating species. Systems like iodine-iodic acid are effective and use inexpensive reagents. tsijournals.commdpi.com The use of N-iodosuccinimide (NIS) activated by a Lewis acid catalyst, such as silver(I) triflimide, can lead to high yields and regioselectivity under mild conditions. acs.org Electrochemical methods, which generate an iodine cation (I+) via anodic oxidation of I₂, offer precise control, high atom efficiency, and avoid the need for stoichiometric chemical oxidants, making the process greener and more controlled. researchgate.net
Solvent and Temperature: The choice of solvent can influence reaction rates and selectivity. For instance, using dimethoxyethane as a cosolvent in electrochemical iodination has been shown to improve para/ortho selectivity. researchgate.net Temperature control is also vital; while higher temperatures can increase reaction rates, they may also lead to the formation of byproducts or decomposition, particularly for the sensitive C-I bond. vulcanchem.com
Catalyst Loading: In catalyzed reactions, minimizing the catalyst loading without compromising efficiency is a key optimization goal. For example, in a silver(I)-catalyzed iodination, it was found that catalyst loading could be significantly lowered on a gram scale, which is economically favorable for larger batches. acs.org
Scalability Considerations
Transitioning a synthetic route from the laboratory bench to an industrial scale introduces several challenges.
Reagent Cost and Safety: For large-scale synthesis, reagents must be cost-effective, readily available, and safe to handle. The direct iodination route from p-tolualdehyde is advantageous in this regard, as the starting material is an inexpensive commodity chemical. Moving from stoichiometric reagents to catalytic systems, particularly those using earth-abundant metals or non-metal catalysts, is a primary goal for sustainable industrial processes. escholarship.org
Workup and Purification: Laboratory-scale purifications often rely on column chromatography, which is generally impractical and expensive for large quantities. Scalable syntheses should ideally yield a product that can be purified by crystallization, distillation, or simple extraction. The solid nature of this compound suggests that crystallization could be a viable purification method.
Reaction Control and Safety: Exothermic reactions, such as some iodinations, can pose a significant safety risk on a large scale due to challenges with heat dissipation in large batch reactors. Continuous flow reactors offer a safer and more efficient alternative by providing superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the volume of hazardous material at any given time. vulcanchem.comescholarship.org
Halogen Exchange: An alternative scalable strategy involves an in situ Finkelstein-type reaction, where a more readily available and less expensive aryl bromide is converted to the more reactive aryl iodide immediately before a subsequent reaction step. This approach, often performed in aqueous micellar media, avoids the need to isolate the light-sensitive aryl iodide intermediate and can drive challenging coupling reactions to completion. escholarship.org
Table 2: Optimization and Scalability Strategies
| Consideration | Strategy | Benefit(s) | Reference |
|---|---|---|---|
| Reagent Efficiency | Use of catalytic systems (e.g., Lewis acids) or electrochemical methods for iodination. | Reduces waste, improves atom economy, milder conditions. | acs.orgresearchgate.net |
| Yield & Selectivity | Optimize solvent, temperature, and choice of iodinating agent (e.g., NIS, I₂/HIO₃). | Maximizes product formation and minimizes byproducts. | tsijournals.comresearchgate.net |
| Purification | Design synthesis to allow for purification by crystallization or distillation instead of chromatography. | Reduces cost and solvent waste on a large scale. | - |
| Safety & Control | Implement continuous flow processing for hazardous or exothermic reactions. | Enhances safety, improves heat transfer, and ensures consistent product quality. | escholarship.org |
| Cost & Availability | Start from inexpensive commodity chemicals like p-tolualdehyde. Consider in situ generation of intermediates. | Improves economic viability of the overall process. | chemsrc.comescholarship.org |
Reactivity and Reaction Pathways of 3 Iodo 4 Methylbenzaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde group (-CHO) is a primary site of reactivity in 3-iodo-4-methylbenzaldehyde. Its electrophilic carbonyl carbon and the adjacent hydrogen atom allow for a variety of transformations.
The aldehyde group can be reduced to different functional groups depending on the reagents and conditions employed. The most common transformation is the reduction to a primary alcohol. However, complete reduction to a methyl group is also possible.
Reduction to Primary Alcohol: Aldehydes are readily reduced to primary alcohols using mild reducing agents. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective reagent for this purpose. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com In the case of this compound, this pathway yields (3-iodo-4-methylphenyl)methanol. ambeed.com Lithium aluminum hydride (LiAlH₄) can also be used, but it is a much stronger reducing agent.
Deoxygenation to a Methyl Group: The complete reduction of the aldehyde to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions.
The Wolff-Kishner reduction involves the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (H₂NNH₂), followed by heating with a strong base like potassium hydroxide. libretexts.org This process removes the carbonyl oxygen as water and generates the corresponding alkane, in this case, 1-iodo-2,4-dimethylbenzene. libretexts.org
The Clemmensen reduction accomplishes the same transformation using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. annamalaiuniversity.ac.in This method is suitable for substrates that are stable in strong acidic conditions. annamalaiuniversity.ac.in
| Reaction Type | Product | Reagents & Conditions | Reference |
| Reduction to Alcohol | (3-Iodo-4-methylphenyl)methanol | Sodium Borohydride (NaBH₄) in Methanol/Ethanol | , google.com, masterorganicchemistry.com |
| Wolff-Kishner Reduction | 1-Iodo-2,4-dimethylbenzene | Hydrazine (H₂NNH₂), Potassium Hydroxide (KOH), Heat | libretexts.org |
| Clemmensen Reduction | 1-Iodo-2,4-dimethylbenzene | Zinc Amalgam (Zn(Hg)), conc. Hydrochloric Acid (HCl) | annamalaiuniversity.ac.in |
The aldehyde functional group is easily oxidized to a carboxylic acid. cuny.edu This transformation is a common way to confirm the presence of an aldehyde. libretexts.org For this compound, oxidation results in the formation of 3-iodo-4-methylbenzoic acid. sigmaaldrich.com
Several oxidizing agents can be used:
Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids.
Chromium Trioxide (CrO₃): Used in an acidic medium (Jones reagent), it provides good yields at room temperature. libretexts.org
Tollens' Reagent: A solution of silver(I) ions in ammonia (B1221849), which oxidizes the aldehyde while the silver ions are reduced to metallic silver, forming a characteristic "silver mirror." libretexts.org This test is a classic qualitative analysis for aldehydes.
Iodoarene-mediated Aerobic Oxidation: A modern, metal-free method that uses an iodoarene catalyst in water under an oxygen atmosphere to efficiently oxidize aldehydes to carboxylic acids. doi.org
| Product | Reagents & Conditions | Key Features | Reference |
| 3-Iodo-4-methylbenzoic acid | Potassium Permanganate (KMnO₄) | Strong, common oxidizing agent | |
| 3-Iodo-4-methylbenzoic acid | Chromium Trioxide (CrO₃) in acid (Jones Reagent) | Generally provides good yields | , libretexts.org |
| 3-Iodo-4-methylbenzoic acid | Tollens' Reagent [Ag(NH₃)₂]⁺ | Mild conditions, used as a qualitative test | libretexts.org |
| 3-Iodo-4-methylbenzoic acid | Iodoarene (catalyst), O₂, H₂O | Metal-free, sustainable method | doi.org |
The defining reaction of aldehydes is nucleophilic addition to the carbonyl group. uomustansiriyah.edu.iq The electrophilic carbon of the carbonyl is attacked by a nucleophile, breaking the C=O pi bond and forming a tetrahedral intermediate which is typically protonated to yield an alcohol. uomustansiriyah.edu.iq
A prominent example is the Grignard reaction . Organomagnesium halides (Grignard reagents, R-MgX) add to the aldehyde to form secondary alcohols after an acidic workup. For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would produce 1-(3-iodo-4-methylphenyl)ethanol.
Another important reaction is reductive amination , where an amine reacts with the aldehyde in the presence of a reducing agent to form a new C-N bond. For example, reacting 4-iodo-3-methylbenzaldehyde (B3086635) with diethylamine (B46881) in the presence of sodium borohydride yields Diethyl-(4-iodo-3-methyl-benzyl)-amine (B8151770). vulcanchem.com A similar reaction can be expected for the 3-iodo-4-methyl isomer.
| Reaction Type | Nucleophile | Generic Product | Mechanism | Reference |
| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol | Nucleophilic addition of R⁻ to carbonyl C, followed by protonation | uomustansiriyah.edu.iq |
| Hydrate (B1144303) Formation | Water (H₂O) | Gem-diol (hydrate) | Reversible nucleophilic addition of water to the carbonyl | libretexts.org |
| Reductive Amination | Amine (R₂NH), Reducing Agent (e.g., NaBH₄) | Substituted Amine | Formation of an iminium ion followed by reduction | vulcanchem.com |
Condensation reactions involve an initial nucleophilic addition followed by a dehydration step, typically leading to the formation of a double bond.
Wittig Reaction: This reaction provides a powerful method for synthesizing alkenes from aldehydes. lumenlearning.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent, Ph₃P=CHR). wikipedia.org The reaction of this compound with an ylide like benzyltriphenylphosphonium (B107652) chloride in the presence of a base would form a stilbene (B7821643) derivative, 1-benzyl-2-(3-iodo-4-methylphenyl)ethene. quizlet.com The geometry of the resulting alkene depends on the stability of the ylide used. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic than a Wittig ylide. wikipedia.org This reaction typically shows high stereoselectivity, favoring the formation of (E)-alkenes. nrochemistry.comyoutube.com It is a reliable method for creating α,β-unsaturated carbonyl compounds and for carbon chain elongation. nrochemistry.com
Aldol (B89426) and Cannizzaro Reactions: Since this compound lacks α-hydrogens, it cannot form an enolate and undergo self-condensation in an aldol reaction. stackexchange.com However, it can participate in a crossed-aldol condensation by reacting with an enolizable aldehyde or ketone (e.g., acetone) in the presence of a base. scribd.com In the absence of an enolizable partner, this compound can undergo the Cannizzaro reaction in the presence of a strong base. stackexchange.com This involves the disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid (3-iodo-4-methylbenzoic acid) and the other is reduced to a primary alcohol ((3-iodo-4-methylphenyl)methanol). stackexchange.com
| Reaction Name | Reactant(s) | Product Type | Key Features | Reference |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Forms a C=C bond, driven by stable Ph₃P=O formation | lumenlearning.com, wikipedia.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene (typically) | More reactive nucleophile than Wittig, excellent stereocontrol | nrochemistry.com, wikipedia.org |
| Crossed-Aldol Condensation | Enolizable Aldehyde/Ketone, Base | α,β-Unsaturated Ketone | Forms a new C-C bond and a C=C bond | scribd.com |
| Cannizzaro Reaction | Strong Base (e.g., NaOH) | Alcohol and Carboxylic Acid | Disproportionation reaction for non-enolizable aldehydes | stackexchange.com |
Nucleophilic Addition Reactions to the Aldehyde Carbonyl
Transformations Involving the Aryl Iodide Moiety
The iodine atom attached to the benzene (B151609) ring is an excellent leaving group, making this position susceptible to substitution reactions.
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.pubjuniperpublishers.com In this compound, the aldehyde group is electron-withdrawing, but it is in the meta position relative to the iodine. Therefore, the SNAr reaction via the addition-elimination mechanism is generally not favored under standard conditions. pressbooks.pub
However, substitution can occur under harsh conditions or via alternative mechanisms. For aryl halides lacking strong activation, substitution can sometimes proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism, though this requires very strong bases like sodium amide (NaNH₂). pressbooks.pub While direct SNAr on this compound is not a common pathway, the aryl iodide functionality is extremely useful in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are the primary methods for modifying this position.
| Reaction Type | Conditions | Mechanism | Applicability to this compound | Reference |
| SNAr (Addition-Elimination) | Strong Nucleophile, Activating Group (ortho/para) | Formation of Meisenheimer Complex | Unlikely due to meta-position of the aldehyde group | pressbooks.pub, juniperpublishers.com |
| Elimination-Addition | Strong Base (e.g., NaNH₂), High Temperature | Formation of Benzyne Intermediate | Possible under harsh conditions, but not a typical transformation | pressbooks.pub |
Nucleophilic Aromatic Substitution Reactions at the Iodinated Position
Synergistic and Orthogonal Reactivity of Aldehyde and Aryl Iodide Functionalities
The bifunctional nature of this compound, possessing both an aldehyde and an aryl iodide group, allows for a rich and versatile chemistry. These two functional groups can be made to react independently of one another (orthogonal reactivity) or can participate in a concerted or sequential manner to construct complex molecular architectures (synergistic reactivity).
Orthogonal Reactivity
The distinct chemical nature of the aldehyde and the aryl iodide allows for selective transformations under specific reaction conditions.
Selective Aldehyde Transformations : The aldehyde group can undergo a variety of reactions without affecting the aryl iodide moiety. Standard transformations such as reduction to the corresponding benzyl (B1604629) alcohol using mild reducing agents like sodium borohydride, or oxidation to 3-iodo-4-methylbenzoic acid using oxidizing agents are feasible. Furthermore, the aldehyde readily undergoes condensation reactions to form imines or oximes. For example, 2-fluoro-3-iodo-4-methylbenzaldehyde (B8720394) can be converted to its corresponding oxime using hydroxylamine (B1172632) hydrochloride, a reaction that leaves the iodo group intact. google.com
Selective Aryl Iodide Transformations : Conversely, the carbon-iodine bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The iodine atom serves as a good leaving group in reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines). These reactions are typically catalyzed by palladium or copper complexes and can often be performed under conditions that tolerate the presence of the aldehyde group, making this compound a valuable building block for the synthesis of highly substituted aromatic compounds.
Table 2: Examples of Orthogonal Reactions
| Functional Group Targeted | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Aldehyde | Reduction | Sodium Borohydride (NaBH₄) | Benzyl Alcohol |
| Aldehyde | Oxidation | Potassium Permanganate (KMnO₄) | Benzoic Acid |
| Aldehyde | Oxime Formation | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Benzaldehyde (B42025) Oxime google.com |
| Aryl Iodide | Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | Biaryl Compound |
Synergistic Reactivity
In more advanced synthetic strategies, both the aldehyde and aryl iodide functionalities of this compound can participate in a single, often catalytic, process.
Multicomponent Coupling Reactions : A notable example is the cobalt/chromium-catalyzed three-component coupling of aryl iodides, allenes, and aldehydes to produce highly substituted homoallylic alcohols. beilstein-journals.orgbeilstein-journals.org In this process, two distinct metal catalysts play individual roles. A low-valent cobalt species first undergoes oxidative addition with the aryl iodide. The resulting arylcobalt intermediate then reacts with an allene (B1206475) in a carbocobaltation step to form a stereo-defined allylcobalt species. This intermediate then undergoes transmetalation to chromium, generating a highly nucleophilic allylchromium reagent which, in the final step, adds to the aldehyde group to furnish the homoallylic alcohol product. beilstein-journals.org This catalytic cycle demonstrates a sophisticated interplay where the aryl iodide is the initiator and the aldehyde is the terminating electrophile. beilstein-journals.orgbeilstein-journals.org
Transient Directing Group Strategies : The aldehyde group can be used as a "transient directing group" to facilitate C-H activation and functionalization at a position ortho to the aldehyde. sci-hub.seresearchgate.net In this approach, the aldehyde first reacts reversibly with an amine (e.g., an amino acid or aniline (B41778) derivative) to form an imine in situ. researchgate.netnih.gov This imine then acts as a directing group, coordinating to a transition metal catalyst (such as rhodium or palladium) and positioning it to activate a nearby C-H bond on the aromatic ring. sci-hub.seresearchgate.net This strategy enables reactions like ortho-alkynylation or ortho-arylation, which would otherwise be difficult to achieve. sci-hub.senih.gov This represents a powerful synergistic strategy where the reactivity of the aldehyde is temporarily harnessed to direct a transformation on the aromatic core of the molecule.
Table 3: Examples of Synergistic Reactions
| Reaction Type | Key Features | Catalysts | Role of Functional Groups |
|---|---|---|---|
| Co/Cr-Catalyzed Three-Component Coupling | Forms complex homoallylic alcohols from simple precursors. beilstein-journals.orgbeilstein-journals.org | CoBr₂, CrCl₃, Mn | Aryl Iodide: Initiates catalytic cycle via oxidative addition. Aldehyde: Acts as the terminal electrophile. beilstein-journals.org |
| Pd-Catalyzed C-H Arylation | Uses a transient imine to direct C-H activation ortho to the aldehyde. researchgate.netnih.gov | Pd(OAc)₂, Amino Acid | Aldehyde: Forms the transient directing group (imine). Aryl Iodide: Can be the coupling partner. nih.gov |
Cross Coupling Reactions of 3 Iodo 4 Methylbenzaldehyde
Palladium-Catalyzed Cross-Couplings
Palladium catalysis is a cornerstone of modern organic synthesis, offering a powerful toolkit for the construction of intricate molecular frameworks. For 3-iodo-4-methylbenzaldehyde, palladium-catalyzed reactions are particularly effective for creating new C-C and C-X bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. libretexts.orgorganic-chemistry.org The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. libretexts.orgorganic-chemistry.org The reactivity of the halide in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl. wikipedia.org
The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. organic-chemistry.orgjmchemsci.comresearchgate.net For instance, water-soluble ligands can enable the reaction to be performed in aqueous media. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield (%) |
| This compound | Arylboronic acid | Pd(OAc)2 / Ligand | K3PO4 | Toluene (B28343)/Water | Biphenyl derivative | High |
| This compound | Alkylboronic acid | Pd(dba)3 / Ligand | Cs2CO3 | Dioxane | Alkylated benzaldehyde (B42025) | Moderate to High |
This table represents typical conditions and outcomes for Suzuki-Miyaura reactions involving aryl iodides and is for illustrative purposes. Specific yields for this compound would require dedicated experimental data.
Sonogashira Coupling Reactions for C-C Bond Formation
The Sonogashira coupling reaction is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgnrochemistry.comorganic-chemistry.org The reaction can often be carried out under mild conditions, including at room temperature. libretexts.orgnrochemistry.com
The catalytic cycle involves the formation of a copper acetylide species, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the aryl halide. wikipedia.orgnrochemistry.com Reductive elimination then affords the arylated alkyne. nrochemistry.com The reactivity of the halide follows the order I > OTf > Br > Cl, making this compound a highly suitable substrate. wikipedia.orgnrochemistry.com
| Reactant 1 | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Diisopropylamine | THF | 4-Methyl-3-(phenylethynyl)benzaldehyde | High |
| This compound | 3,3-Dimethyl-1-butyne | Pd(PPh3)4 / CuI | Triethylamine | Toluene | 3-(3,3-Dimethyl-1-butyn-1-yl)-4-methylbenzaldehyde | High |
This table illustrates common Sonogashira coupling reactions. Yields are generally high for aryl iodides.
Heck Reactions Involving this compound
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product. libretexts.org A base is used to regenerate the active Pd(0) catalyst. wikipedia.orguwindsor.ca
Electron-withdrawing groups on the alkene can enhance the reaction rate. wikipedia.org While traditionally requiring high temperatures, newer catalyst systems, including those utilizing ionic liquids or visible light, can allow the reaction to proceed under milder conditions. wikipedia.orgnih.gov
| Reactant 1 | Alkene | Catalyst System | Base | Solvent | Product |
| This compound | n-Butyl acrylate | Pd(OAc)2 / PPh3 | Triethylamine | Acetonitrile | (E)-3-(3-Formyl-2-methylphenyl)acrylate |
| This compound | Styrene | PdCl2 | K2CO3 | DMF | 4-Methyl-3-styrylbenzaldehyde |
This table provides examples of Heck reactions. The stereochemistry of the product is typically trans.
Other C-C and C-X Bond Formations via Palladium Catalysis
Palladium catalysis extends beyond the aforementioned reactions to include the formation of carbon-heteroatom bonds, such as in the Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine to form a C-N bond and is a powerful tool for synthesizing arylamines. sigmaaldrich.comprinceton.eduorganic-chemistry.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. sigmaaldrich.comuwindsor.ca The choice of ligand is critical for achieving high reactivity and broad substrate scope. mit.eduorgsyn.org
| Reactant 1 | Amine/Alcohol | Catalyst System | Base | Solvent | Product |
| This compound | Primary/Secondary Amine | Pd(dba)2 / Buchwald Ligand | NaOtBu | Toluene | N-Aryl-4-methyl-3-aminobenzaldehyde |
| This compound | Primary Alcohol | Pd(OAc)2 / t-BuBrettPhos | Cs2CO3 | Dioxane | 3-Alkoxy-4-methylbenzaldehyde |
This table illustrates the versatility of palladium catalysis for C-N and C-O bond formation.
Copper-Catalyzed Cross-Couplings
Copper-catalyzed cross-coupling reactions represent an important and often complementary approach to palladium-based methods. beilstein-journals.org The Ullmann condensation, for example, has long been used for the formation of C-O and C-N bonds using copper catalysts, although often requiring harsh reaction conditions. princeton.edu More recently, milder copper-catalyzed methods have been developed.
Copper can also catalyze Suzuki-Miyaura-type reactions, sometimes offering advantages in terms of cost and reactivity. jmchemsci.com For instance, a ligand-free system using CuI as the catalyst has been shown to be effective for the coupling of aryl halides with arylboronic acids. jmchemsci.com Copper is also a key co-catalyst in the Sonogashira reaction, where it facilitates the formation of the copper acetylide intermediate. wikipedia.orgnrochemistry.com Furthermore, copper-catalyzed couplings of aryl halides with Grignard reagents are valuable for forming C-C bonds. gatech.edu
| Reactant 1 | Coupling Partner | Catalyst System | Base/Solvent | Product | Yield (%) |
| This compound | Arylboronic acid | CuI | Cs2CO3 / DMF | Biphenyl derivative | Moderate to High |
| This compound | Amine | CuI / L-proline | K2CO3 / DMSO | N-Aryl-4-methyl-3-aminobenzaldehyde | Varies |
| This compound | Alkyl Grignard Reagent | Cu(II) salt | THF | Alkylated benzaldehyde | Varies |
This table showcases the utility of copper in various cross-coupling reactions.
Nickel-Catalyzed Cross-Couplings, including Reductive Cross-Electrophile Coupling (CEC)
Nickel catalysis has emerged as a powerful alternative and complement to palladium, often enabling unique reactivity. Nickel catalysts can facilitate a range of cross-coupling reactions, including Suzuki-Miyaura and Negishi-type couplings. scholaris.carsc.org
A particularly noteworthy area is reductive cross-electrophile coupling (CEC), which couples two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. ucsb.edunih.gov This approach avoids the pre-formation of organometallic nucleophiles, offering advantages in terms of functional group tolerance and the use of readily available starting materials. Nickel catalysts, often in conjunction with specific ligands like bipyridines or carboxamidines, are highly effective in promoting these transformations. The reaction is thought to proceed through a Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycle.
| Reactant 1 | Electrophile 2 | Catalyst System | Reductant | Solvent | Product |
| This compound | Alkyl Halide | NiI2 / Ligand | Mn powder | DMPU | Alkylated benzaldehyde |
| This compound | Arylboronic Acid | Ni(cod)2 / Ligand | K3PO4 (as base) | Toluene | Biphenyl derivative |
This table highlights the application of nickel catalysis in both traditional and reductive cross-coupling reactions.
Stereochemical Control and Regioselectivity in Cross-Coupling Processes
The concepts of stereochemical control and regioselectivity are central to the synthetic utility of this compound in cross-coupling reactions. Given its structure, regioselectivity is a primary consideration, while stereochemistry becomes critical when the coupling partner or the product contains chiral centers.
Regioselectivity:
The regioselectivity in cross-coupling reactions of aryl halides is predominantly dictated by the position of the halide on the aromatic ring. In this compound, the iodine atom is the single, highly reactive site for oxidative addition to a palladium(0) catalyst, ensuring that coupling occurs exclusively at the C3 position. The reactivity of aryl halides in palladium-catalyzed reactions follows the general trend I > Br > OTf >> Cl, making the iodo-substituent a highly effective leaving group for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations under relatively mild conditions. ambeed.comgoogle.com
In hypothetical scenarios involving di-halogenated analogues, such as a molecule containing both an iodo and a bromo substituent, the cross-coupling would be highly regioselective for the C-I bond over the C-Br bond. This selectivity is due to the lower bond dissociation energy of the C-I bond, which facilitates preferential oxidative addition of the palladium catalyst. google.com This principle allows for sequential functionalization, where the more reactive site is coupled first, followed by a second coupling at the less reactive site under more forcing conditions.
Stereochemical Control:
While this compound itself is achiral, stereochemical control is a crucial aspect when it is coupled with chiral or prochiral partners, or when the reaction creates a new stereocenter, such as in the formation of axially chiral biaryls.
Suzuki-Miyaura Reaction: In Suzuki-Miyaura couplings, the reaction mechanism generally proceeds with retention of configuration at the sp2 carbon of the organoboron reagent. ambeed.com For instance, coupling with a stereodefined vinylboronic acid would transfer the geometry of the double bond to the product. While not forming a traditional stereocenter, this demonstrates the stereospecificity of the reaction.
Heck Reaction: The stereochemical outcome of Heck reactions is influenced by the mechanism of olefin insertion and subsequent syn-β-hydride elimination. For intramolecular Heck reactions, the stereoselectivity can be very high. google.com In intermolecular reactions with this compound, the stereoselectivity would depend on the specific olefin and reaction conditions used.
Asymmetric Synthesis: The synthesis of axially chiral biaryls is a significant application of cross-coupling chemistry. googleapis.comgoogleapis.com Coupling this compound with a sterically hindered naphthylboronic acid, for example, could generate a product with restricted rotation around the newly formed C-C bond. The use of chiral ligands on the palladium catalyst is essential to induce enantioselectivity in such transformations, favoring the formation of one atropisomer over the other. googleapis.com The choice of a suitable chiral ligand, such as derivatives of BINAP or other specialized phosphines, is critical for achieving high enantiomeric excess.
Ligand Effects and Catalyst Design for Optimal Coupling Efficiency
The efficiency, selectivity, and substrate scope of cross-coupling reactions involving this compound are profoundly influenced by the choice of ligand and the design of the palladium catalyst. The ligand's role extends beyond simply stabilizing the palladium center; it actively participates in key steps of the catalytic cycle, including oxidative addition and reductive elimination. google.com
Ligand Effects:
The electronic and steric properties of phosphine ligands or N-heterocyclic carbenes (NHCs) are paramount in tuning the reactivity of the palladium catalyst.
Electron-Rich and Bulky Ligands: For many cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, electron-rich and sterically hindered ligands are preferred. google.com Electron-rich ligands increase the electron density on the palladium atom, which promotes the rate-limiting oxidative addition step with the aryl iodide. ambeed.com Steric bulk, on the other hand, facilitates the final reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst. Ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃), XPhos, and SPhos are examples of bulky, electron-rich phosphines that are highly effective.
Bidentate vs. Monodentate Ligands: The choice between bidentate (chelating) and monodentate ligands can affect catalyst stability and reactivity. Bidentate phosphines, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), form stable complexes with palladium that can be advantageous in certain applications. However, for some transformations, particularly with challenging substrates, monoligated palladium species are believed to be more reactive, making bulky monodentate ligands more effective.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for cross-coupling reactions. They form very strong bonds with palladium and are often more thermally stable than phosphine ligands. Their strong σ-donating ability makes them highly effective at promoting oxidative addition, even with less reactive aryl chlorides.
Catalyst Design and Optimization:
The optimal catalyst system for a given cross-coupling reaction with this compound depends on the specific transformation.
| Palladium Catalyst | Ligand | Base | Solvent | Typical Temperature | Notes |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (B44618) (integral part of catalyst) | Na₂CO₃ or Cs₂CO₃ (aq. solution) | Toluene or Dioxane | 80-110 °C | Classic conditions, effective for aryl iodides. |
| Pd(dppf)Cl₂ | dppf (integral part of catalyst) | K₂CO₃ or K₃PO₄ | DMF or Acetonitrile | 80-120 °C | Often provides higher stability and yields for challenging substrates. |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene/H₂O | Room Temp. to 100 °C | Modern bulky phosphine ligands can enable lower catalyst loadings and milder conditions. |
For Sonogashira Coupling: This reaction typically requires a dual catalyst system of palladium and a copper(I) co-catalyst (e.g., CuI). The palladium complex, often featuring ligands like PPh₃, facilitates the main coupling cycle, while the copper co-catalyst activates the terminal alkyne. Copper-free Sonogashira protocols have also been developed, often relying on specific ligands and bases to facilitate the deprotonation of the alkyne.
| Palladium Catalyst | Co-catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | CuI | Triphenylphosphine | Triethylamine or Diisopropylamine | THF or DMF |
| Pd(OAc)₂ | None (Copper-free) | Bulky phosphines (e.g., P(t-Bu)₃) or NHCs | Cs₂CO₃ or K₂CO₃ | Toluene or Dioxane |
For Buchwald-Hartwig Amination: This C-N bond formation is highly dependent on the ligand. Early generations of catalysts used ligands like P(o-tolyl)₃, but significant advances have been made with the development of highly specialized, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group. These ligands promote the coupling of a wide range of amines and aryl halides with high efficiency. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.
Derivatization and Advanced Functionalization of 3 Iodo 4 Methylbenzaldehyde
Aldehyde Group Modifications for Scaffold Diversification
The aldehyde functional group is a versatile handle for a plethora of chemical reactions, including condensations, oxidations, and reductions. These transformations convert the aldehyde into other key functional groups, significantly diversifying the molecular scaffold.
The condensation of the aldehyde group of 3-iodo-4-methylbenzaldehyde with primary amines, hydroxylamine (B1172632), or hydrazine (B178648) derivatives provides access to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are fundamental in organic synthesis for creating C=N double bonds. rsc.orgbeilstein-journals.org
Imines: The reaction of this compound with primary amines, often catalyzed by acid, yields the corresponding N-substituted imines. organic-chemistry.org These reactions can be performed under various conditions, including solvent-free microwave irradiation or using organocatalysts like pyrrolidine. organic-chemistry.org The formation of imines is a crucial step in the synthesis of various heterocyclic compounds and serves as an intermediate in reactions like reductive amination. upertis.ac.id
Oximes: Oximes are synthesized by reacting the aldehyde with hydroxylamine hydrochloride. nih.govcalis.edu.cn This conversion is important for the protection, purification, and characterization of carbonyl compounds. calis.edu.cn The reaction can be carried out under environmentally friendly conditions, such as using bismuth(III) oxide as a catalyst in a solvent-free grinding method. nih.gov A procedure for a related compound, 2-fluoro-3-iodo-4-methylbenzaldehyde (B8720394), involves treatment with an aqueous hydroxylamine hydrochloride solution in ethanol (B145695) to produce the corresponding oxime. chemrevlett.com Oximes themselves are versatile intermediates, convertible to amides via the Beckmann rearrangement or to nitriles. nih.govrsc.org
Hydrazones: The condensation of this compound with hydrazines (e.g., hydrazine hydrate (B1144303) or substituted hydrazines) leads to the formation of hydrazones. blogspot.com These compounds, containing the –CO–NH–N=CH– moiety, are often synthesized by reacting a carboxylic acid hydrazide with an aldehyde. blogspot.comorganic-chemistry.org For instance, hydrazides of iodobenzoic acids can be condensed with various aldehydes to form acylhydrazones. blogspot.comnih.gov Hydrazone synthesis can be achieved through straightforward condensation, sometimes under solvent-free conditions or with electrochemical methods. cmu.edu
Table 1: Synthesis of Imine, Oxime, and Hydrazone Derivatives
| Derivative | Reagent(s) | General Conditions |
|---|---|---|
| Imine | Primary Amine (R-NH₂) | Acid or organocatalyst, various solvents or solvent-free (microwave). organic-chemistry.orgupertis.ac.id |
| Oxime | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Ethanol/water or solvent-free grinding with Bi₂O₃. nih.govchemrevlett.com |
| Hydrazone | Hydrazine Hydrate or Substituted Hydrazines | Reflux in alcohol (e.g., methanol (B129727) or ethanol). blogspot.comorganic-chemistry.orgchemie-brunschwig.ch |
The aldehyde group can be readily oxidized to a carboxylic acid, which then serves as a gateway to other important derivatives like esters and amides.
Carboxylic Acids: The oxidation of this compound to 3-iodo-4-methylbenzoic acid is a standard transformation. dicp.ac.cn This can be achieved using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. dicp.ac.cn The resulting 3-iodo-4-methylbenzoic acid is a stable, solid compound. scholaris.canih.govacs.org
Esters: Following oxidation, 3-iodo-4-methylbenzoic acid can be converted to its corresponding esters through Fischer esterification. For example, reacting the acid with ethanol in the presence of a catalytic amount of concentrated sulfuric acid yields ethyl 3-iodo-4-methylbenzoate. thieme-connect.comorganic-chemistry.orgmagtech.com.cn Similarly, the methyl ester, methyl 3-iodo-4-methylbenzoate, can be synthesized by reacting the acid with methanol. researchgate.net
Amides: Amides are synthesized from the carboxylic acid precursor. A general method involves activating the carboxylic acid and then reacting it with a suitable amine. nih.gov For example, 3-iodo-4-methylbenzoic acid has been coupled with tert-butyl glycinate (B8599266) to form the corresponding amide, which is a key step in the synthesis of oxazolone (B7731731) derivatives. nih.gov Modern amidation methods can utilize reagents like triphenylphosphine (B44618) and N-chlorophthalimide to facilitate the coupling of a carboxylic acid with an amine at room temperature. mdpi.com
Reduction of the aldehyde group provides access to benzyl (B1604629) alcohols, which can be further functionalized, while reductive amination offers a direct route to benzylamines.
Benzyl Alcohols: The aldehyde group of this compound can be reduced to a primary alcohol, (3-iodo-4-methylphenyl)methanol, using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. dicp.ac.cn This transformation has been documented for structurally similar compounds; for instance, (2-fluoro-3-iodo-4-methylphenyl)methanol (B8750437) is prepared by reducing the corresponding aldehyde. chemrevlett.comacs.org
Benzyl Amines: Benzylamines are accessible via reductive amination, a process that involves the in-situ formation of an imine followed by its reduction. rsc.orgacsgcipr.org This one-pot reaction can be performed by treating this compound with an amine in the presence of a reducing agent. rsc.org A variety of reducing agents can be employed, including sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). acsgcipr.orgchem-station.com The direct product of this reaction with ammonia (B1221849) would be (3-iodo-4-methylphenyl)methanamine. For example, the related compound diethyl-(4-iodo-3-methyl-benzyl)-amine (B8151770) can be synthesized by the reductive amination of 4-iodo-3-methylbenzaldehyde (B3086635) with diethylamine (B46881) using sodium borohydride.
Table 2: Synthesis of Carboxylic Acid, Alcohol, and Amine Derivatives
| Product Type | Transformation | Reagent(s) |
|---|---|---|
| Carboxylic Acid | Oxidation | KMnO₄ or CrO₃ |
| Ester | Esterification (from acid) | Alcohol (e.g., EtOH, MeOH), H₂SO₄ catalyst organic-chemistry.org |
| Amide | Amidation (from acid) | Amine (R-NH₂), coupling agents (e.g., B(OCH₂CF₃)₃) mdpi.com |
| Benzyl Alcohol | Reduction | NaBH₄ or LiAlH₄ dicp.ac.cn |
| Benzyl Amine | Reductive Amination | Amine (R-NH₂), reducing agent (e.g., NaBH₄, NaBH₃CN) acsgcipr.org |
Conversion to Carboxylic Acids, Esters, and Amides
Aryl Iodide Transformations for Novel Structural Motifs
The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including carbon, nitrogen, oxygen, sulfur, phosphorus, and silicon-based functionalities, leading to the creation of novel and complex structural motifs.
Modern cross-coupling reactions enable the formation of bonds between the aryl carbon and various heteroatoms.
Nitrogen (N) and Oxygen (O) Functionalities: C-N and C-O bonds can be formed using copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. The Ullmann reaction involves coupling the aryl iodide with an amine or an alcohol, typically at elevated temperatures with a copper catalyst. Buchwald-Hartwig amination provides a milder, palladium-catalyzed alternative for coupling aryl halides with amines to form arylamines. These methods are fundamental for synthesizing nitrogen-containing heterocycles and diaryl ethers.
Sulfur (S) Functionalities: Aryl thioethers can be synthesized by coupling this compound with thiols. This C-S bond formation can be catalyzed by various transition metals, including copper and palladium. A copper(I)-catalyzed method allows for the efficient coupling of aryl iodides with thiophenols in polar protic solvents without the need for a ligand. cmu.edu Alternatively, a transition-metal-free approach promoted by visible light can also achieve this transformation. Carbonylative coupling reactions, where carbon monoxide is incorporated, can also be used to form S-aryl thioesters from aryl halides and thiols. nih.gov
Phosphorus (P) Functionalities: C-P bonds can be formed through palladium-catalyzed cross-coupling reactions. One method involves the coupling of aryl halides with phosphination reagents like acylphosphines, which are stable and easy to handle, to directly yield trivalent phosphines. calis.edu.cn Another approach is the palladium-catalyzed hydrophosphorylation of alkynes, which can lead to P-stereogenic phosphinates. These reactions provide access to organophosphorus compounds that are valuable as ligands in catalysis. organic-chemistry.org
Table 3: Aryl Iodide Cross-Coupling for Heteroatom Introduction
| Heteroatom | Coupling Reaction | Typical Reagents/Catalysts |
|---|---|---|
| Nitrogen | Buchwald-Hartwig Amination / Ullmann Condensation | Amine, Pd or Cu catalyst, base. |
| Oxygen | Ullmann Condensation | Alcohol/Phenol, Cu catalyst, base. |
| Sulfur | C-S Cross-Coupling | Thiol, Cu or Pd catalyst, base. cmu.edu |
| Phosphorus | C-P Cross-Coupling | Acylphosphine or H-phosphine oxide, Pd catalyst, base. calis.edu.cn |
The introduction of a silicon moiety onto the aromatic ring can be achieved through several methods, transforming the aryl iodide into a versatile arylsilane intermediate.
Palladium-Catalyzed Silylation: A common route involves the palladium-catalyzed silylation of aryl halides. Various silicon sources can be used, including hydrosilanes (e.g., triethoxysilane), silylboranes thieme-connect.com, and sodium silylsilanolates nih.gov. These reactions often exhibit broad functional group tolerance and provide arylsilanes in good yields. For example, silylation using silylboronic esters can be achieved with a copper catalyst, which selectively installs the silyl (B83357) group while avoiding competing borylation reactions.
Würtz-Fittig Type Reactions: A classic method for preparing arylsilanes is the Würtz-Fittig reaction, which involves the coupling of an aryl halide with a chlorosilane (like chlorotrimethylsilane) using a metal such as magnesium or sodium. mdpi.com
Miyaura-Ishiyama Borylation as an Intermediate Step: While not a direct silylation, the Miyaura-Ishiyama borylation converts the aryl iodide into an arylboronate ester. nih.govchemie-brunschwig.chacs.org This intermediate can then participate in subsequent Suzuki-Miyaura cross-coupling reactions, including those with silicon-containing partners, to indirectly form C-Si bonds.
These diverse silylation methods allow for the incorporation of silicon, opening up further synthetic possibilities as arylsilanes are valuable intermediates in organic synthesis, known for their applications in cross-coupling and as protecting groups. mdpi.com
Table 4: Synthesis of Silicon-Containing Derivatives from Aryl Iodide
| Reaction Type | Silicon Source | Catalyst/Reagents |
|---|---|---|
| Pd-Catalyzed Silylation | Hydrosilane (R₃SiH) | Pd catalyst (e.g., Pd(OAc)₂) |
| Cu-Catalyzed Silylation | Silylboronic Ester (R₃Si-B(pin)) | Cu catalyst, base |
| Pd-Catalyzed Silylation | Sodium Silylsilanolate | Pd catalyst, ligand nih.gov |
| Würtz-Fittig Reaction | Chlorosilane (R₃SiCl) | Metal (e.g., Mg, Na) mdpi.com |
| Transition-Metal-Free Silylation | Silylborane | Alkoxy base (e.g., KOMe) thieme-connect.com |
Intramolecular Cyclization Strategies Utilizing the Aryl Iodide
The aryl iodide moiety of this compound is a key functional group for the construction of fused ring systems via intramolecular cyclization. These reactions typically involve a metal-catalyzed coupling between the aryl iodide and a suitably positioned tethered reactant. The general approach requires initial modification of the aldehyde group to introduce the tether, followed by the cyclization step. Palladium-catalyzed processes are among the most powerful and widely studied methods for these transformations. beilstein-journals.orgrsc.org
A common strategy involves converting the aldehyde of this compound into a precursor bearing an unsaturated bond, such as an alkene or alkyne. For example, reaction of the aldehyde with an appropriate organometallic reagent (e.g., an allylic Grignard reagent) or through a Wittig-type reaction can install a tether containing a terminal double bond. This new substrate is then primed for an intramolecular Heck reaction. The palladium catalyst, typically in a low oxidation state (Pd(0)), undergoes oxidative addition into the carbon-iodine bond. rsc.org This is followed by migratory insertion of the tethered alkene into the aryl-palladium bond, and subsequent β-hydride elimination to forge the new ring and regenerate the catalyst. scholaris.ca
Another powerful approach is the palladium-catalyzed intramolecular Barbier-type reaction. beilstein-journals.org In this case, the aldehyde could be reacted to form a γ-ketoester with an o-iodobenzyl group. The subsequent palladium-catalyzed cyclization proceeds via an addition of the intermediate aryl palladium species to the ketone, forming bi- or tricyclic alcohol products with high stereoselectivity. beilstein-journals.org The choice of catalyst, ligands, and base is crucial for achieving high yields and controlling the regioselectivity and stereoselectivity of the cyclization. rsc.org
Table 1: Representative Conditions for Palladium-Catalyzed Intramolecular Cyclization
| Cyclization Type | Catalyst | Ligand | Base | Solvent | Typical Product | Reference |
| Redox-Relay Heck | Pd(OAc)₂ | Bipyridine-type | K₃PO₄ | Toluene (B28343) | Heterocyclic ketones | rsc.org, rsc.org |
| Barbier-Type | Pd(PPh₃)₄ | PPh₃ (as part of catalyst) | Et₃N | Acetonitrile | Bicyclic/Tricyclic alcohols | beilstein-journals.org |
| Carbonylative | Pd(OAc)₂ | (various) | DiPEA | Toluene | Benzoxazinones | organic-chemistry.org |
| Alkynes/Imines | Pd(OAc)₂ | P(n-Bu)₃ | (none) | 1,4-Dioxane | Substituted indoles | organic-chemistry.org |
This table presents generalized conditions based on literature for aryl iodides and may be adapted for derivatives of this compound.
Strategies for Selective Dual Functionalization of this compound
The presence of two distinct reactive sites—the aldehyde and the aryl iodide—in this compound offers opportunities for selective dual functionalization, creating highly substituted and complex molecules. The key to these strategies lies in the orthogonal reactivity of the two groups, allowing them to be modified independently in a controlled sequence.
One primary strategy involves the protection of the more reactive aldehyde group, typically as an acetal. With the aldehyde masked, the aryl iodide is free to participate in a wide range of cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination can be performed at the C-I bond to introduce new carbon-carbon or carbon-heteroatom bonds. Following the successful modification at the iodine position, the protecting group on the aldehyde can be removed under acidic conditions, restoring the formyl group for subsequent transformations such as reductive amination, oxidation to a carboxylic acid, or olefination.
Alternatively, the inherent differences in reactivity can be exploited without protection. The aldehyde can undergo reactions like reductive amination with an amine and a reducing agent such as sodium borohydride. vulcanchem.com The conditions for this transformation are often mild enough to leave the aryl iodide untouched. The resulting secondary or tertiary amine can then be subjected to a second functionalization at the iodo position. For example, a palladium-catalyzed C-H activation or cross-coupling reaction could be performed on the modified product.
A more advanced approach involves relay dual catalysis, where two catalytic cycles operate in concert to achieve a double functionalization in a single pot. For example, merging photoredox catalysis with N-heterocyclic carbene (NHC) catalysis can enable intermolecular vinylation of aldehydes with alkenes through a cross-dehydrogenative coupling mechanism. chemrxiv.org While this specific example focuses on C-H functionalization, the principle could be adapted to a system where one catalyst activates the aldehyde and another engages the aryl iodide, allowing for a convergent and atom-economical synthesis. The selective functionalization of the C(sp³)–H bond of the methyl group, while challenging, represents another frontier, potentially achievable using transient directing groups in a palladium-catalyzed process. nih.gov
Table 2: Potential Pathways for Selective Dual Functionalization
| Step 1: Reaction at Aldehyde | Reagents for Step 1 | Step 2: Reaction at Aryl Iodide | Reagents for Step 2 | Potential Product Class |
| Acetal Protection | Ethylene glycol, p-TsOH | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biphenyl carboxaldehydes |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted benzylamines |
| Wittig Reaction | Phosphonium ylide | Heck Coupling | Alkene, Pd catalyst, Base | Stilbene (B7821643) derivatives with further substitution |
| Knoevenagel Condensation | Active methylene (B1212753) compound, Base | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Cinnamic acid derivatives with N-aryl group |
Role in Complex Chemical Synthesis
Building Block for Pharmaceutical Intermediates and Lead Compounds
The structural motif of 3-iodo-4-methylbenzaldehyde is embedded in a variety of compounds with potential therapeutic applications. Its utility stems from its ability to participate in key synthetic transformations that lead to the generation of diverse molecular architectures.
One notable application is in the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives . These compounds have shown promise as dual-stage antiplasmodial agents, targeting both the erythrocytic and hepatic stages of the malaria parasite. nih.gov The synthesis often involves a multi-step sequence where the this compound core is transformed and subsequently coupled with other fragments to build the final heterocyclic system. For instance, a related precursor, N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine, can be converted to the corresponding 4-iodo derivative, which then serves as a key intermediate for introducing various substituents at the 4-position through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. nih.gov
Furthermore, thieno[2,3-d] nih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives, synthesized from precursors that can be conceptually linked to this compound's reactivity profile, have been investigated as anti-cancer agents. mdpi.com These compounds have demonstrated cytotoxicity against various cancer cell lines, highlighting the importance of this structural class in medicinal chemistry. mdpi.com
The reactivity of the iodo- and aldehyde functionalities allows for its use in the construction of complex scaffolds. For example, it can be a precursor to 3-iodo-4-methylbenzoic acid , another important intermediate in pharmaceutical synthesis. nbinno.com The aldehyde group can be oxidized to a carboxylic acid, providing a different handle for further chemical modifications.
The following table summarizes the role of this compound derivatives in the synthesis of pharmaceutically relevant compounds:
| Compound Class | Therapeutic Area | Synthetic Utility of Iodo-benzaldehyde Core |
| Thieno[3,2-d]pyrimidines | Antimalarial | Intermediate for introducing diversity at the 4-position. nih.gov |
| Thieno[2,3-d] nih.govmdpi.comtriazolo[1,5-a]pyrimidines | Anticancer | Building block for cytotoxic agents. mdpi.com |
| Isoquinolines | Various | Precursor for constructing the isoquinoline (B145761) core. harvard.edumdpi.com |
Precursor for Advanced Materials and Organic Electronics
The unique electronic and structural properties of molecules derived from this compound make it a valuable precursor in the field of materials science, particularly for the development of advanced materials and organic electronics. The ability to introduce specific functionalities through the iodo group allows for the fine-tuning of the electronic properties of the resulting materials.
While direct applications of this compound in this area are not extensively documented in the provided search results, the synthesis of related compounds like 2-fluoro-5-iodo-4-methylbenzaldehyde (B14024421) is noted for its use in creating electronic materials and high-quality organic semiconductors. chemscene.com This suggests that the iodo-methyl-benzaldehyde scaffold is a relevant platform for developing new materials with tailored electronic characteristics. The presence of both an electron-donating methyl group and a halogen allows for modulation of the electronic properties of conjugated systems, which is a key aspect in the design of organic semiconductors.
Synthesis of Diverse Heterocyclic Systems
This compound is a key starting material for the synthesis of a wide array of heterocyclic compounds, which are central to many areas of chemistry, including pharmaceuticals and agrochemicals. The aldehyde group provides a site for condensation and cyclization reactions, while the iodine atom is a versatile handle for introducing various substituents via cross-coupling reactions.
A significant application is in the synthesis of thienopyrimidine derivatives . These fused heterocyclic systems are of great interest due to their diverse biological activities. ekb.eg For example, thieno[3,2-d]pyrimidine derivatives have been synthesized through sequential aromatic nucleophilic substitution (SNAr) and Suzuki reactions, highlighting the utility of halogenated precursors in building complex heterocyclic frameworks. nih.gov Similarly, the synthesis of other thieno[2,3-d]pyrimidines has been reported, showcasing the versatility of this building block in accessing different isomeric scaffolds. ekb.eg
Another important class of heterocycles accessible from this compound and its derivatives are isoquinolines . harvard.edumdpi.com Isoquinolines are a common structural motif in natural products and pharmaceutically active compounds. harvard.edu Synthetic methods, such as the convergent assembly of multiple components, can utilize ortho-iodo-tolualdehyde derivatives to construct highly substituted isoquinolines. harvard.edu For instance, a silver(I)-catalyzed cascade approach has been used to synthesize dihydrobenzo mdpi.comfdc-chemical.comnih.govnih.govoxazino[2,3-a]isoquinolines from o-alkynylbenzaldehydes, which can be prepared from precursors like this compound through Sonogashira coupling. mdpi.comsmolecule.com
The following table outlines some of the key cross-coupling reactions where this compound is a valuable substrate:
| Reaction Type | Description | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Forms a C-C bond between an organohalide and an organoboron compound. wikipedia.orglibretexts.org | Palladium catalyst and a base. wikipedia.org |
| Sonogashira Coupling | Forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org | Palladium catalyst, copper(I) cocatalyst, and an amine base. organic-chemistry.orgwikipedia.org |
| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. nih.govlibretexts.org | Palladium catalyst and a base. nih.gov |
Applications in Natural Product Synthesis and Analogue Generation
The synthesis of natural products and their analogues is a critical area of organic chemistry, often aimed at confirming structures, elucidating biological mechanisms, or developing new therapeutic agents. nih.gov this compound and its derivatives can serve as important building blocks in these complex synthetic endeavors.
The ability to perform site-selective reactions on complex molecules is crucial for generating analogues of natural products. nih.gov While the direct use of this compound in the total synthesis of a specific natural product is not detailed in the provided search results, the principles of its reactivity are highly relevant. For instance, the synthesis of prunolactone A, a complex isocoumarin (B1212949) natural product, involved the use of 6-iodo-2,4-dimethoxy-3-methylbenzaldehyde as a key intermediate. acs.org This highlights how iodo-benzaldehyde derivatives are employed to construct highly functionalized aromatic cores that are later elaborated into the final natural product structure.
Furthermore, the generation of combinatorial libraries of natural product-like compounds is a powerful strategy for drug discovery. scielo.br The versatility of this compound in various coupling reactions makes it an ideal scaffold for creating diverse libraries of compounds. By systematically varying the coupling partners in reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig aminations, a wide range of analogues can be synthesized and screened for biological activity.
Catalytic Systems for Reactions Involving 3 Iodo 4 Methylbenzaldehyde
Transition Metal Catalysis
Transition metal catalysts are paramount in activating the aryl-iodide bond of 3-iodo-4-methylbenzaldehyde for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-based Catalysts (e.g., Pd(OAc)₂, Pd/C, Pd(PPh₃)₄)
Palladium catalysts are the most extensively used for activating aryl halides. The reactivity of the C–I bond in this compound makes it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. wikipedia.orgorganic-chemistry.orgchemtube3d.com
Palladium(II) Acetate (B1210297) (Pd(OAc)₂): This versatile and common palladium source is often used as a precatalyst. It is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle. wiley-vch.de Pd(OAc)₂ is effective in various coupling reactions. For instance, in Heck reactions, it catalyzes the coupling of aryl halides with alkenes. rsc.orgdiva-portal.orgthieme-connect.com In Sonogashira couplings of aryl iodides with terminal alkynes, Pd(OAc)₂ can be used, sometimes in conjunction with a copper co-catalyst, although copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.orgnih.gov
Palladium on Carbon (Pd/C): As a heterogeneous catalyst, Pd/C offers advantages in terms of easy separation from the reaction mixture and potential for reuse. mdpi.com It is widely used for hydrogenation reactions, but also finds application in cross-coupling reactions. For Suzuki-Miyaura couplings, Pd/C has been successfully employed in continuous flow systems, demonstrating its industrial applicability. mdpi.com
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This air-stable Pd(0) complex is a highly effective catalyst that does not require an in situ reduction step. It is frequently used in Suzuki-Miyaura and Stille reactions. nih.govcommonorganicchemistry.com The phosphine (B1218219) ligands stabilize the Pd(0) center and play a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org For substrates with multiple halide-differentiated sites, the choice of catalyst and ligand system, such as using Pd(PPh₃)₄ for an iodide and a different Pd-ligand system for a bromide, allows for selective sequential couplings. nih.gov
Copper-based Catalysts (e.g., CuI)
Copper catalysts are historically significant for the Ullmann reaction, which couples aryl halides, and they continue to be vital in modern organic synthesis. organic-chemistry.orgnumberanalytics.com
Copper(I) Iodide (CuI): CuI is most famously used as a co-catalyst with palladium in the Sonogashira coupling to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. organic-chemistry.org However, its presence can sometimes promote the undesirable homocoupling of terminal alkynes. nih.gov Beyond its co-catalyst role, copper is the primary catalyst in Ullmann-type reactions for forming C-O, C-S, and C-N bonds. numberanalytics.comnih.gov For a substrate like this compound, this allows for the introduction of phenoxy, thiophenyl, or amino groups at the 3-position. The mechanism is believed to involve oxidative addition of the aryl iodide to a Cu(I) species. researchgate.net
Nickel-based Catalysts
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. They are capable of activating not only aryl iodides but also less reactive aryl bromides and chlorides. Nickel-catalyzed reactions often proceed through different mechanisms, potentially involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles, and can exhibit unique reactivity and selectivity. For aryl iodides like this compound, nickel systems can be employed in various transformations, including Suzuki-Miyaura and cyanation reactions.
Cobalt and Chromium Hybrid Catalysts
Bimetallic catalytic systems can offer unique reactivity not achievable with a single metal. A cobalt and chromium hybrid system has been developed for the three-component coupling of aryl iodides, allenes, and aldehydes. beilstein-journals.orgbeilstein-journals.org In this system, the two metals play distinct and cooperative roles. beilstein-journals.org The cobalt catalyst is responsible for the initial oxidative addition to the aryl iodide C–I bond, forming an arylcobalt species. This intermediate then undergoes carbocobaltation with an allene (B1206475). The resulting allylcobalt species transmetalates with the chromium(III) salt to generate a highly nucleophilic allylchromium intermediate. This species then adds to the aldehyde carbonyl group to form the homoallylic alcohol product. beilstein-journals.org This catalytic system is particularly relevant for a molecule like this compound, which contains both the required aryl iodide and aldehyde functionalities for potential intramolecular or intermolecular reactions.
Ligand Design and Steric/Electronic Effects on Catalytic Performance
The performance of a transition metal catalyst is critically influenced by the ligands coordinated to the metal center. Ligands modulate the steric and electronic properties of the catalyst, which in turn affect its activity, selectivity, and stability. numberanalytics.comnih.gov
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand influences the electron density at the metal center. rsc.org For example, in palladium-catalyzed cross-couplings, electron-rich phosphine ligands can increase the rate of oxidative addition of aryl halides to the Pd(0) center, a key step in the catalytic cycle. nih.gov This increased nucleophilicity of the palladium can lead to higher catalytic activity. benthamopen.com
Steric Effects: The size and shape (steric bulk) of a ligand control access to the metal center. numberanalytics.com Bulky ligands can promote the formation of coordinatively unsaturated, highly active catalytic species. nih.gov They can also facilitate the final reductive elimination step, which releases the product and regenerates the active catalyst. In reactions involving this compound, the choice of a bulky ligand can be crucial for achieving high yields and preventing side reactions.
The interplay of these effects is complex. For instance, in Suzuki couplings, a balance is needed: the ligand must be electron-rich enough to promote oxidative addition but not so bulky as to hinder the approach of the boronic acid for transmetalation. benthamopen.com The substitution pattern on this compound itself—an electron-donating methyl group and an electron-withdrawing iodo group—also contributes to the electronic landscape and can influence catalyst-substrate interactions.
Catalyst Reusability and Heterogenization Strategies
A major goal in catalysis is the development of systems that can be easily recovered and reused, which is both economically and environmentally beneficial. This is typically achieved by heterogenization—immobilizing a homogeneous catalyst onto a solid support. nih.gov
Supports for Heterogenization: Various materials are used as supports, including activated carbon, silica, zeolites, and polymers. nih.govnih.gov Palladium on carbon (Pd/C) is a classic example. More advanced supports include layered double hydroxides (LDHs) and polymers functionalized with N-heterocyclic carbenes (NHCs) or phosphine ligands. nih.govresearchgate.net These supports can stabilize the palladium nanoparticles, prevent their aggregation, and minimize leaching of the metal into the product. nih.govnih.gov
Magnetic Nanoparticles: A particularly innovative strategy involves anchoring the palladium catalyst to magnetic nanoparticles (e.g., Fe₃O₄). mdpi.com This allows for the simple and efficient recovery of the catalyst from the reaction mixture using an external magnet. Such systems have shown high reusability over multiple cycles in Suzuki-Miyaura reactions with aryl iodides without a significant loss of catalytic activity. mdpi.com
Polymer Membranes: Another approach is the embedding of palladium nanoparticles into a polymer membrane. rsc.org This "dip-catalyst" can be simply dipped into the reaction mixture and removed once the reaction is complete, offering excellent reusability for various cross-coupling reactions. rsc.org These heterogenization strategies are directly applicable to reactions involving this compound, facilitating greener and more cost-effective synthetic processes. mdpi.com
Compound Index
Organocatalysis and Metal-Free Approaches
Organocatalysis and metal-free reactions provide powerful alternatives to traditional transition-metal-catalyzed methods, often avoiding toxic or expensive metals. These approaches utilize small organic molecules or non-metallic reagents to catalyze chemical transformations.
One significant area is the use of noncovalent organocatalysts. Diaryliodonium salts, for example, have been shown to act as hybrid hydrogen- and halogen-bond-donating organocatalysts. acs.org In the Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction involving an aldehyde, an amine, and an isocyanide, these catalysts activate both the carbonyl and imine groups, accelerating the reaction rate significantly compared to the uncatalyzed process. acs.org Similarly, sulfonium (B1226848) and selenonium salts can catalyze this reaction, with their catalytic activity influenced by the substituents on the salt. acs.org Research using 4-methylbenzaldehyde (B123495) as a model substrate has demonstrated the effectiveness of these systems. acs.orgacs.org
Another prominent metal-free strategy is the direct C–H functionalization of aldehydes. A metal-free method for the ortho-C–H borylation of benzaldehyde (B42025) derivatives employs a transient imine directing group. researchgate.net This approach is notable for its ability to functionalize even sterically hindered C–H bonds selectively. researchgate.net
Furthermore, metal-free aerobic oxidation of alcohols, a transformation relevant to the broader context of aldehyde chemistry, can be achieved using organocatalysts like 4-acetamido-TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) in combination with co-catalysts such as HNO₃ and HCl. acs.org This system is highly chemoselective for the oxidation of secondary benzylic alcohols. acs.org Base-promoted homolytic aromatic substitution (HAS) represents another class of transition-metal-free coupling, where a base like KOtBu promotes the formation of an aryl radical from an aryl halide, which can then react with another aromatic system. acs.org
Table 1: Examples of Organocatalytic and Metal-Free Reactions with Benzaldehyde Derivatives
| Reaction Type | Catalyst/Reagent | Substrate Example | Key Finding |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé | Diaryliodonium salts | 4-Methylbenzaldehyde | Catalysts activate carbonyl and imine groups via hydrogen and halogen bonding. acs.org |
| o-C–H Borylation | Transient Imine (Metal-Free) | Benzaldehyde derivatives | Selective borylation of sterically hindered C-H bonds is achieved. researchgate.net |
| Aerobic Oxidation | 4-acetamido-TEMPO/HNO₃/HCl | Lignin model compounds | Chemoselective oxidation of secondary benzylic alcohols. acs.org |
| Homolytic Aromatic Substitution | KOtBu (Base-Promoted) | Aryl iodides and bromides | Transition-metal-free C-C bond formation via an aryl radical pathway. acs.org |
Photoredox Catalysis for C-H and C-N Bond Functionalization
Visible-light photoredox catalysis has become a cornerstone of modern organic synthesis, enabling the formation of C-H and C-N bonds under mild conditions by generating radical intermediates.
The aldehyde C-H bond of compounds like this compound can be activated to form acyl radicals. These radicals are versatile intermediates for C-H functionalization. For instance, the C-H acylation of heteroarenes can be accomplished using benzaldehydes as acyl radical precursors under photoredox conditions, with studies showing tolerance for halogenated benzaldehydes. nih.gov Dual catalytic systems, combining photoredox catalysis with another catalyst type, have proven particularly effective. A dual palladium and iridium photoredox system facilitates the C-H acylation of indoles with benzaldehydes. nih.gov In a different approach, the organic dye eosin (B541160) Y, acting as a direct hydrogen atom transfer (HAT) photocatalyst, can generate acyl radicals from aldehydes for various functionalizations. nih.gov
The aryl iodide moiety of this compound is a prime substrate for photoredox-catalyzed cross-coupling reactions to form C-N bonds. A general method for aryl amination has been developed using ligand-free nickel(II) salts in conjunction with a photoredox catalyst. nih.gov This system avoids the need for complex, specialized ligands by using light to induce the bond-forming reductive elimination from the metal center. nih.gov This dual nickel/photoredox catalysis approach is also effective for the direct C(sp³)–H arylation of α-amino C–H bonds with aryl halides to produce benzylic amines. rsc.org
Furthermore, photoredox catalysis enables novel transformations of the aldehyde group itself. A deformylative C–N bond formation has been reported, which converts aldehydes into alkylaryldiazenes using dihydropyridines as radical precursors and diazonium salts as nitrogen sources. organic-chemistry.org This reaction proceeds under mild, redox-neutral conditions at room temperature. organic-chemistry.org
Table 2: Research Findings in Photoredox Catalysis for Aldehyde and Aryl Halide Functionalization
| Reaction | Catalytic System | Substrate Type | Product Type | Key Feature |
|---|---|---|---|---|
| C-H Acylation | Pd/Iridium Photoredox | Indoles, Benzaldehydes | Acylated Indoles | Tolerates (hetero)aromatic aldehydes. nih.gov |
| Aldehydic C-H Functionalization | Eosin Y (Organophotocatalyst) | Aldehydes, Sulfone Reagents | Thioesters, Alkynylated Carbonyls, etc. | Metal-free HAT photocatalysis for diverse acyl compounds. nih.gov |
| Aryl Amination (C-N formation) | Ni(II)/Iridium Photoredox | Aryl Halides, Amines | Anilines | Employs ligand-free nickel salts. nih.gov |
| Deformylative C-N Formation | Ru(bpy)₃Cl₂ | Aldehydes, Alkyl Radical Precursors | Alkylaryldiazenes | Formal replacement of the formyl group with a nitrogen-containing group. organic-chemistry.org |
| Reductive Cross-Coupling | Ni/Photoredox | Aryl Halides, Aldehydes | Silyl-protected secondary alcohols | Uses α-silylamine as a mild organic reductant. rsc.org |
Green Chemistry Principles Applied to Catalytic Processes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to catalytic reactions involving aromatic aldehydes.
A key principle is the use of renewable feedstocks and benign catalysts. An innovative approach involves using lemon juice, a natural and biodegradable acid catalyst, in conjunction with concentrated solar radiation (CSR) as a clean energy source. rsc.org This method has been successfully used for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide (B116534) and various aromatic aldehydes, achieving high yields in short reaction times. rsc.org
The use of greener, non-traditional solvents is another central tenet. Water, being non-toxic and abundant, is an ideal solvent for many organocatalytic reactions, such as the asymmetric aldol (B89426) reaction of ketones with aromatic aldehydes. emorychem.science The synthesis of S-heterocyclic compounds has been achieved using green solvents like water, ionic liquids, and polyethylene (B3416737) glycol (PEG). mdpi.com For example, PEG-400 has been used as a green solvent for the synthesis of benzimidazoles from o-phenylenediamine (B120857) and various aldehydes. chemmethod.com
Solvent-free reactions represent a significant step towards greener processes by minimizing waste. The Knoevenagel condensation of various benzaldehydes with malonic acid can be performed efficiently under solvent-free conditions using environmentally benign ammonium (B1175870) salts as catalysts, avoiding toxic solvents like pyridine. tandfonline.com Organocatalytic reactions performed in ball mills under solvent-free conditions also represent a mechanically efficient and green alternative. researchgate.net These approaches not only reduce environmental impact but can also lead to improved yields and selectivities. tandfonline.comresearchgate.net
Table 3: Application of Green Chemistry Principles in Reactions with Aromatic Aldehydes
| Green Principle | Method/Catalyst | Reaction Type | Key Advantage |
|---|---|---|---|
| Renewable Feedstock/Catalyst | Lemon Juice / Solar Radiation | Synthesis of Dihydroquinazolinones | Use of natural catalyst and clean energy source. rsc.org |
| Safer Solvents | Water | Asymmetric Aldol Reaction | Avoids volatile organic compounds; catalyst can be recycled. emorychem.science |
| Safer Solvents | Polyethylene Glycol (PEG) | Synthesis of Benzimidazoles | Use of a recyclable and non-toxic solvent. chemmethod.com |
| Waste Prevention | Ammonium Bicarbonate | Solvent-Free Knoevenagel Condensation | Eliminates the need for toxic solvents like pyridine. tandfonline.com |
| Energy Efficiency | Ball Milling | Solvent-Free Michael Additions | Reduces reaction times and energy consumption. researchgate.net |
Computational and Mechanistic Investigations of 3 Iodo 4 Methylbenzaldehyde Reactions
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) has become a principal method for the quantum mechanical simulation of molecules and their reaction energy surfaces. imperial.ac.uk For derivatives of 3-Iodo-4-methylbenzaldehyde, DFT calculations are instrumental in modeling the electronic influence of the iodine and methyl substituents on the reactivity of the aldehyde group.
Research on related substituted aromatic aldehydes demonstrates that DFT is frequently used to compare computationally optimized structures with those determined experimentally through methods like X-ray crystallography. iucr.orgiucr.org This comparison validates the accuracy of the theoretical model. A key aspect of these studies is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. iucr.orgiucr.orgresearchgate.net A smaller gap generally implies higher reactivity.
Furthermore, Natural Bond Orbital (NBO) analysis is employed to evaluate hyperconjugative interactions and charge distribution within the molecule. worldscientific.com In this compound, NBO analysis can quantify the electron-donating effect of the 4-methyl group through hyperconjugation and the electron-withdrawing inductive effect of the 3-iodo substituent, providing a more nuanced understanding of their combined influence on the electrophilicity of the carbonyl carbon. These computational tools are vital for predicting the regioselectivity and stereoselectivity in complex reactions, such as cross-coupling and condensation reactions. acs.org
| Computational Parameter | Significance in Mechanistic Studies | Typical Application |
|---|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. researchgate.net A smaller gap suggests easier electronic excitation and higher reactivity. | Predicting the reactivity of the aldehyde in nucleophilic addition or cross-coupling reactions. |
| NBO Analysis | Assesses charge distribution, donor-acceptor interactions, and hyperconjugation. worldscientific.com | Quantifying the electronic effects of the iodo and methyl groups on the aromatic ring and aldehyde functionality. |
| Optimized Geometry | Provides theoretical bond lengths, bond angles, and dihedral angles. iucr.org | Comparison with experimental X-ray diffraction data to validate the computational method. iucr.orgiucr.org |
| Transition State Search | Identifies the energy barrier of a reaction, helping to elucidate the reaction mechanism and rate-determining step. | Characterizing the transition states in multi-step reactions like aldol (B89426) condensations or catalytic cycles. masterorganicchemistry.com |
Spectroscopic and Diffraction Analysis in Mechanistic Elucidation (e.g., X-ray Diffraction, NMR, MS)
Experimental techniques are indispensable for elucidating reaction mechanisms, and they provide the data needed to validate computational models.
X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. researchgate.net For derivatives of this compound, such as Schiff bases or condensation products, X-ray analysis provides precise information on bond lengths, angles, and molecular conformation. researchgate.netnih.goviucr.org This technique is crucial for unambiguously confirming the stereochemistry of reaction products, identifying intramolecular interactions like hydrogen bonds, and understanding how molecules pack in the solid state. nih.goviucr.org For example, in studies of related Schiff bases, X-ray diffraction has been used to confirm the E-configuration of the imine bond and to measure the dihedral angle between aromatic rings. iucr.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for structural characterization in solution. For this compound and its reaction products, NMR confirms the presence of key functional groups and provides information about the chemical environment of each atom. The aldehyde proton typically appears as a singlet in the δ 9–10 ppm region of the ¹H NMR spectrum. orgchemboulder.com The methyl protons also show a characteristic singlet, usually around δ 2.3-2.4 ppm. orgchemboulder.com Aromatic protons exhibit complex splitting patterns in the δ 7–8.5 ppm range, which can be used to confirm the substitution pattern on the benzene (B151609) ring. orgchemboulder.comacs.org
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 | orgchemboulder.com |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | orgchemboulder.comacs.org |
| ¹H | Methyl (Ar-CH₃) | ~2.4 | orgchemboulder.com |
| ¹³C | Aldehyde (C=O) | 190 - 193 | rsc.orgrsc.org |
| ¹³C | Aromatic (Ar-C) | 120 - 145 | acs.orgrsc.org |
| ¹³C | Methyl (-CH₃) | ~21 | rsc.org |
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and its fragments. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can confirm the mass of this compound (MW: 246.04 g/mol ) and its derivatives. nih.gov The presence of iodine, with its characteristic isotopic signature, can be a useful diagnostic feature in the mass spectrum.
Analysis of Intermolecular Interactions and Crystal Engineering in Derivatives
The solid-state architecture of this compound derivatives is governed by a variety of intermolecular interactions. The iodine atom is particularly significant as it can act as a halogen bond donor, a directional, non-covalent interaction that is increasingly utilized in crystal engineering to create specific supramolecular assemblies. vulcanchem.com
Studies on structurally related iodo-compounds reveal a rich variety of interactions that stabilize the crystal packing. researchgate.netacs.org These include:
Hydrogen Bonds: Classical (e.g., O—H⋯N) and weak (e.g., C—H⋯O) hydrogen bonds are common in derivatives containing suitable functional groups. researchgate.netnih.gov
Halogen Bonding: The iodine atom can interact with Lewis basic sites (e.g., oxygen or nitrogen atoms), influencing molecular assembly. vulcanchem.com
π-Interactions: These include π-π stacking and C-H⋯π interactions between aromatic rings, which contribute significantly to crystal stability. researchgate.netresearchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. iucr.orgresearchgate.netiucr.org By mapping properties onto the Hirshfeld surface, researchers can decompose the complex network of interactions into contributions from specific atom-atom contacts (e.g., H⋯H, C⋯H, I⋯H), providing a detailed fingerprint of the crystal packing. iucr.orgresearchgate.net This understanding is crucial for crystal engineering, where the goal is to design materials with desired properties by controlling their solid-state structure.
| Interaction Type | Description | Relevance to this compound Derivatives |
|---|---|---|
| Halogen Bonding | A directional interaction between the electrophilic region on the iodine atom and a nucleophile. | Key for building predictable supramolecular structures. vulcanchem.com |
| Hydrogen Bonding | Interaction between a hydrogen atom donor and an acceptor (e.g., O, N). | Dominant in derivatives like Schiff bases or alcohols, forming chains or sheets. researchgate.netnih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes crystal packing through parallel or offset arrangements of the benzene rings. researchgate.netresearchgate.net |
| C-H⋯π Interactions | A weak hydrogen bond between a C-H group and a π-system. | Contributes to the overall stability of the crystal lattice. researchgate.net |
Elucidation of Rate-Determining Steps and Transition State Characterization
Identifying the rate-determining step (RDS) is a central goal of mechanistic studies, as it reveals the kinetic bottleneck of a reaction. This can be achieved through a combination of experimental kinetics and computational analysis.
Experimental approaches involve monitoring the reaction rate's dependence on the concentration of reactants, catalysts, and other species. For instance, in a study of a Zn-catalyzed hydrogenation, the reaction was monitored over time to determine its kinetic behavior. mdpi.com Kinetic Isotope Effect (KIE) studies, where an atom is replaced by its heavier isotope (e.g., H by D), are also powerful for probing the RDS. uni-regensburg.de A significant KIE suggests that the bond to the isotopically substituted atom is broken or formed in the rate-determining step or a preceding equilibrium.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling aims to forecast the outcome of a chemical reaction without performing the experiment. For this compound, this involves using computational models to predict its reactivity in various transformations and the selectivity (chemo-, regio-, and stereo-) of these processes.
DFT calculations form the cornerstone of this predictive capability. By analyzing the electronic structure, models can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. For example, the calculated HOMO-LUMO gap can serve as a general indicator of reactivity, while analysis of the electrostatic potential can pinpoint the most electrophilic site (the carbonyl carbon) for nucleophilic addition. researchgate.net
These models are particularly powerful for predicting selectivity in reactions with multiple possible outcomes.
Regioselectivity: In cross-coupling reactions, predictive models can help determine whether a reaction will occur at the C-I bond or involve the aldehyde.
Stereoselectivity: In reactions that create new chiral centers, such as aldol or Grignard additions to the aldehyde, computational modeling can predict the diastereomeric or enantiomeric ratio of the products. This is often achieved by calculating the transition state energies for the pathways leading to the different stereoisomers; the pathway with the lower energy barrier is predicted to be favored. acs.org
The validation of these predictive models is achieved by comparing their outcomes with experimental results. A well-validated model can then be used to screen different reactants, catalysts, and conditions in silico, accelerating the discovery of new reactions and the optimization of existing ones.
Q & A
Q. What are the recommended synthetic routes for preparing 3-Iodo-4-methylbenzaldehyde with high purity?
- Methodological Answer : A common approach involves the iodination of 4-methylbenzaldehyde using iodine monochloride (ICl) in acetic acid under controlled temperatures (0–5°C) to minimize side reactions . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Purity (>97%) can be verified using HPLC or GC-MS, as outlined in quality control protocols for similar iodinated benzaldehydes .
Q. How should this compound be stored to ensure stability during experimental workflows?
- Methodological Answer : Store the compound in amber vials under argon at 2–8°C to prevent photodegradation and oxidation. For long-term storage (>1 month), aliquot stock solutions in anhydrous DMSO or ethanol and freeze at -80°C. Avoid repeated freeze-thaw cycles, which can degrade aldehyde functionality .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use H and C NMR to confirm the aldehyde proton (δ ~10 ppm) and iodine-induced deshielding of aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular weight (CHIO), while FT-IR identifies the aldehyde C=O stretch (~1700 cm). Cross-reference data with PubChem or NIST databases for accuracy .
Advanced Research Questions
Q. How does the electron-withdrawing iodine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The iodine atom activates the aromatic ring toward NAS at the ortho and para positions relative to the aldehyde group. Kinetic studies using model reactions (e.g., with amines or thiols) under varying pH and temperature conditions can quantify reactivity. Compare results with brominated analogs (e.g., 3-Bromo-4-isobutoxybenzaldehyde) to isolate electronic vs. steric effects .
Q. What strategies mitigate competing side reactions (e.g., oxidation or aldol condensation) during derivatization of this compound?
- Methodological Answer :
- Oxidation Control : Use inert atmospheres (N/Ar) and antioxidants like BHT during reactions involving elevated temperatures.
- Aldol Suppression : Employ aprotic solvents (e.g., DMF) and low temperatures (0–4°C) to minimize enolate formation.
- Monitoring : Track reaction progress via TLC or in-situ IR to identify side products early .
Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry research?
- Methodological Answer : The aldehyde group enables condensation reactions to synthesize Schiff bases or heterocycles (e.g., quinazolines). For example, coupling with hydrazines yields hydrazones with potential antimicrobial activity. Validate bioactivity using enzyme inhibition assays (e.g., COX-2) or cell viability studies (e.g., MTT assays), referencing protocols for structurally related compounds .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Methodological Answer : Common impurities include residual iodine or oxidized byproducts (e.g., carboxylic acids). Use UPLC-MS with a C18 column and 0.1% formic acid mobile phase for high-sensitivity detection. Calibrate against certified reference standards (e.g., NIST-traceable materials) and apply mass-defect filtering to distinguish impurities from the parent compound .
Methodological Notes
- Safety Protocols : Follow acute toxicity guidelines for benzaldehydes: Use fume hoods, nitrile gloves, and eye protection. In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical evaluation .
- Data Validation : Cross-check experimental results with computational models (e.g., DFT for reaction pathways) or literature data from authoritative sources (PubChem, NIST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
